molecular formula C14H12S2 B8066400 2-Phenylsulfanylethenylsulfanylbenzene

2-Phenylsulfanylethenylsulfanylbenzene

Cat. No.: B8066400
M. Wt: 244.4 g/mol
InChI Key: UHGSEDVQATYWGI-UHFFFAOYSA-N
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Description

2-Phenylsulfanylethenylsulfanylbenzene is an organic sulfur compound with the molecular formula C14H12S2 and a molecular weight of 244.4 g/mol . Its structure, defined by the SMILES notation C1=CC=C(C=C1)SC=CSC2=CC=CC=C2, features a central ethenyl bridge bonded to two phenylsulfanyl groups . This supplier provides high-purity 2-Phenylsulfanylethenylsulfanylbenzene to support advanced chemical research and development. Organic compounds containing sulfur motifs, such as sulfanyl and sulfonyl groups, are of significant interest in medicinal chemistry and materials science due to their diverse electronic properties and potential for varied biological activity . Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex molecules, such as those explored in the development of novel pharmacological agents . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-phenylsulfanylethenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGSEDVQATYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC=CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342896
Record name 2-phenylsulfanylethenylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23528-44-1
Record name 2-phenylsulfanylethenylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(phenylthio)ethylene (cis- and trans- mixture)
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Preparation Methods

Reaction Procedure

  • Reactants : 2-bromobenzenethiol (1.0 mmol), sodium benzenethiolate (1.2 mmol), and [Bmim]OH (0.2 mmol) in a methanol-water solvent.

  • Conditions : Stirring at room temperature for 2 hours.

  • Workup : Filtration and recrystallization with ethanol yield the product as a white solid.

ParameterValue
Catalyst[Bmim]OH
SolventMethanol-water (3:1)
Temperature25°C
Yield82–88%

This method benefits from mild conditions and avoids toxic solvents, aligning with green chemistry principles.

Condensation with Paraformaldehyde

A Royal Society of Chemistry study demonstrated the synthesis of vinyl sulfones via paraformaldehyde-mediated condensation. For sulfide analogs, substituting sulfonyl reagents with thiols enables the formation of ethenyl bridges.

Reaction Mechanism

  • Activation : Paraformaldehyde decomposes to formaldehyde, which reacts with benzenethiol to generate a thiomethyl intermediate.

  • Elimination : Base-mediated elimination forms a vinyl sulfide moiety.

  • Coupling : A second thiol nucleophile attacks the activated intermediate, yielding the target compound.

Optimized Protocol

  • Reactants : Benzenethiol (2.0 mmol), paraformaldehyde (1.8 mmol), and triethylamine (0.18 mmol) in DMF.

  • Conditions : 140°C for 18 hours under argon.

  • Yield : 75–80% after column chromatography.

Photocatalytic Transannulation for Complex Sulfur Architectures

A 2025 study in IUCr detailed the synthesis of bis(phenylsulfonyl)tetrahydrodibenzopentalene via UV-light-induced transannulation. While the target compound lacks fused rings, this method highlights the utility of photocatalysis in constructing sulfur-containing frameworks.

Key Insights

  • Catalyst : Perylene (0.1 mmol) under 398 nm UV light.

  • Substrate : Disulfonylcyclooctatetraene derivatives.

  • Outcome : High regioselectivity for exo-oriented sulfonyl groups.

Adapting this approach could involve designing a diene precursor with terminal thiol groups for photochemical cyclization.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsYield
Ionic liquid catalysisMild conditions, short reaction timeRequires specialized catalysts82–88%
Paraformaldehyde condensationScalable, uses common reagentsHigh temperature, long duration75–80%
PhotocatalysisHigh selectivity, ambient temperatureComplex substrate synthesisN/A

Chemical Reactions Analysis

Types of Reactions: 2-Phenylsulfanylethenylsulfanylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of 2-Phenylsulfanylethenylsulfanylbenzene can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce corresponding sulfanyl alkanes.

  • Substitution: Substitution reactions can yield various substituted benzene derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that compounds related to 2-Phenylsulfanylethenylsulfanylbenzene exhibit promising biological activities:

  • Anticancer Properties : Studies have indicated that derivatives of 2-Phenylsulfanylethenylsulfanylbenzene show moderate activity against various cancer cell lines, including renal and breast cancer cells. For instance, growth inhibition percentages ranged from 10.83% to 17.64% against specific cell lines . This suggests potential for further development as anticancer agents.
  • Inhibition of Biological Targets : The compound has been identified as a valuable scaffold in the design of inhibitors for specific proteins, such as those involved in cancer progression and metabolic disorders . Its sulfonamide group enhances its binding affinity to target proteins.

Applications in Drug Development

The structural attributes of 2-Phenylsulfanylethenylsulfanylbenzene make it an attractive candidate for drug development:

  • Active-Based Protein Probes : The vinyl sulfone moiety is recognized for its ability to form covalent bonds with nucleophilic sites on proteins, making it useful as an active-based protein probe in biochemical research .
  • Synthetic Intermediates : As an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, this compound plays a critical role in developing new therapeutic agents and agrochemicals .

Material Science Applications

The unique properties of 2-Phenylsulfanylethenylsulfanylbenzene extend to material science:

  • Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers with specific properties tailored for applications in coatings, adhesives, and other advanced materials.

Case Studies

Several case studies highlight the practical applications of 2-Phenylsulfanylethenylsulfanylbenzene:

StudyFocusFindings
Synthesis Optimization Green ChemistryDeveloped a method using DMF without transition metals, enhancing yield and reducing waste .
Biological Activity Assessment Anticancer ResearchEvaluated against multiple cancer cell lines; showed moderate inhibition rates .
Protein Inhibition Study Drug DesignIdentified as a potent inhibitor for specific targets; potential for therapeutic use .

Mechanism of Action

The mechanism by which 2-Phenylsulfanylethenylsulfanylbenzene exerts its effects depends on the specific context of its application. In general, the compound may interact with molecular targets through its sulfur atoms, which can form strong bonds with other molecules. The exact pathways and targets involved would vary based on the specific reaction or application.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-Phenylsulfanylethenylsulfanylbenzene and related compounds from the evidence:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications References
4-Methoxy-2-methyl-1-methylsulfanylbenzene 22583-04-6 C9H12OS 168.26 Methoxy, methyl, methylsulfanyl Moderate polarity, electron-donating groups Organic synthesis intermediates
Benzene,[(2-phenylethynyl)sulfonyl]- 5324-64-1 C14H10O2S 242.29 Sulfonyl, phenylethynyl High polarity, strong electron-withdrawing Cross-coupling reactions
2-Phenylbenzimidazole-5-sulfonic acid 27503-81-7 C13H10N2O3S 274.30 Sulfonic acid, benzimidazole Highly acidic, water-soluble UV filter (e.g., Ensulizole)
Hexaphenylbenzene 992-04-1 C42H30 534.69 Six phenyl groups Steric hindrance, aromatic stacking Organic electronics, supramolecular chemistry
2-Phenylsulfanylethenylsulfanylbenzene C14H12S2 (hypothetical) ~244.38 (hypothetical) Phenylsulfanyl, ethenylsulfanyl Moderate acidity, lipophilic, conjugated Potential catalyst ligand, polymer monomer

Property and Reactivity Comparison

Electronic Effects
  • Sulfanyl vs. Sulfonyl/Sulfonic Acid : The target compound’s thioether groups (-S-) are electron-donating, contrasting with the electron-withdrawing sulfonyl (-SO2-) group in 5324-64-1 and the strongly acidic sulfonic acid (-SO3H) in 27503-81-7 . This difference impacts reactivity in electrophilic substitution; sulfanyl groups activate the benzene ring, whereas sulfonyl/sulfonic acid groups deactivate it.
Solubility and Acidity
  • Lipophilicity : The target compound’s lack of polar oxygen atoms (unlike 5324-64-1 or 27503-81-7) suggests higher lipophilicity, making it more soluble in organic solvents.
  • Acidity : Sulfanyl groups are less acidic (pKa ~10–15) compared to sulfonic acids (pKa ~-6 for 27503-81-7) , limiting proton-donating capability.
Steric and Aromatic Effects
  • Steric Bulk : Hexaphenylbenzene (992-04-1) exhibits extreme steric hindrance, whereas the target’s substituents are smaller but still introduce moderate steric effects.
  • Aromatic Stacking: The phenyl and ethenyl groups in the target may enable π-π interactions, though less pronounced than in hexaphenylbenzene.

Biological Activity

2-Phenylsulfanylethenylsulfanylbenzene, a compound characterized by its unique sulfur-containing functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Phenylsulfanylethenylsulfanylbenzene includes:

  • Phenyl Groups : Contributing to hydrophobic interactions.
  • Sulfanyl Groups : Implicated in various biochemical interactions.

This compound can be represented as follows:

C13H12S3\text{C}_{13}\text{H}_{12}\text{S}_3

The biological activity of 2-Phenylsulfanylethenylsulfanylbenzene is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Therapeutic Potential

Research indicates that 2-Phenylsulfanylethenylsulfanylbenzene exhibits potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of key survival pathways.
  • Antioxidant Properties : Its ability to scavenge free radicals could provide protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the effects of 2-Phenylsulfanylethenylsulfanylbenzene on human cancer cell lines. The results demonstrated:

  • Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptotic cell populations in treated groups compared to controls.
Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
107515
205040

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of the compound. Using DPPH radical scavenging assays, the following results were obtained:

Compound Concentration (µM)Scavenging Activity (%)
00
5030
10060
20085

The results indicated that higher concentrations of the compound significantly improved scavenging activity, suggesting its potential as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenylsulfanylethenylsulfanylbenzene, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is typically synthesized via thiol-ene click reactions or transition-metal-catalyzed cross-coupling between aryl halides and sulfanylethenyl intermediates. Key steps include:

  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to remove unreacted thiols or halide byproducts .
  • Characterization of intermediates using TLC to monitor reaction progress.
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation of sulfanyl groups during synthesis.
    • Critical Considerations : Optimize stoichiometry (1:1.2 molar ratio of aryl halide to sulfanylethenyl reagent) to minimize disulfide formation. Confirm reaction completion via FT-IR (disappearance of S-H stretch at ~2550 cm⁻¹) .

Q. What purification techniques are effective for isolating 2-phenylsulfanylethenylsulfanylbenzene, and how are solvent systems selected?

  • Answer : Recrystallization (solvent: dichloromethane/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) are preferred. Solvent selection depends on:

  • Polarity: Sulfanyl groups increase hydrophobicity; non-polar solvents (hexane) aid in recrystallization .
  • Stability: Avoid protic solvents (e.g., methanol) to prevent sulfanyl group hydrolysis.
    • Validation: Purity >95% confirmed via GC-MS or ¹H NMR (integration of aromatic vs. aliphatic proton ratios) .

Q. How is the compound’s stability assessed under standard laboratory conditions?

  • Answer : Conduct accelerated degradation studies:

  • Thermal stability: Heat samples at 40–80°C for 24–72 hours; monitor decomposition via HPLC .
  • Photostability: Expose to UV light (λ = 254 nm) for 48 hours; track changes in UV-Vis absorbance (λmax ~280 nm) .
  • Storage recommendations: Keep in amber vials at –20°C under inert gas to suppress oxidation .

Advanced Research Questions

Q. What challenges arise in interpreting NMR spectra of 2-phenylsulfanylethenylsulfanylbenzene, and how can they be resolved?

  • Answer : Key challenges include:

  • Spin-spin coupling : Sulfur’s quadrupole moment causes splitting in ¹H NMR (e.g., ethenyl protons split into doublets of doublets). Use 2D-COSY to assign overlapping signals .
  • Dynamic effects : Rotational barriers around the sulfanyl-aryl bond may lead to signal broadening. Acquire spectra at elevated temperatures (e.g., 60°C in DMSO-d₆) to sharpen peaks .
    • Validation: Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Answer : Contradictions often stem from:

  • Purity variations : Replicate studies using independently synthesized batches (≥98% purity by HPLC) .
  • Solvent history : Pre-dry solvents over molecular sieves to eliminate trace water effects on solubility .
  • Methodological rigor : Use standardized protocols (e.g., IUPAC guidelines) for solubility measurements. Cross-validate kinetic data via Arrhenius plots (Eₐ calculations) .

Q. What advanced analytical strategies are recommended for validating synthetic yields and byproduct formation?

  • Answer :

  • Quantitative ¹³C NMR : Internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify yields .
  • High-resolution mass spectrometry (HRMS) : Detect trace byproducts (e.g., disulfides or oxidized sulfones) with ppm-level accuracy .
  • X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry of ethenyl groups) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of 2-phenylsulfanylethenylsulfanylbenzene in organic transformations?

  • Answer : Discrepancies may arise from:

  • Substrate scope limitations : Test catalytic performance across diverse substrates (e.g., electron-rich vs. electron-poor aryl halides) .
  • Reaction condition variability : Control variables like catalyst loading (5–10 mol%), solvent polarity (DMF vs. THF), and temperature (25–80°C) .
  • Statistical analysis : Apply ANOVA to identify significant differences in yield datasets; report confidence intervals (p < 0.05) .

Methodological Guidelines

Q. What protocols ensure reproducible electrochemical studies of this compound?

  • Answer :

  • Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte.
  • Cyclic voltammetry parameters: Scan rate 100 mV/s, potential window –1.5 to +1.5 V vs. Fc/Fc⁺.
  • Post-experiment validation: Compare redox potentials with ferrocene internal standard and correct for ohmic drop .

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